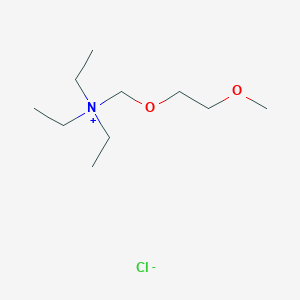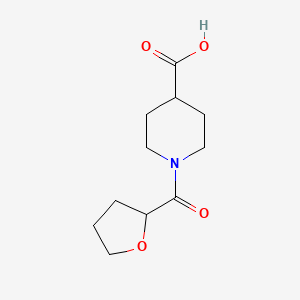
1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine is a derivative of the pyrazole class, which is known for its diverse biological activities. Pyrazole derivatives have been extensively studied due to their potential antimicrobial properties and their role in medicinal chemistry as pharmacophores. The presence of a fluorine atom on the phenyl ring can significantly influence the biological activity of these compounds due to the electronegative nature of fluorine, which can affect the molecular interactions with biological targets.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves multi-step reactions, such as the Vilsmeier-Haack reaction, which is used to synthesize 1,3-disubstituted pyrazole-4-carboxaldehyde derivatives . These intermediates can then be further reacted to obtain novel Schiff bases with potential antimicrobial activity. The synthesis process is typically characterized by various spectroscopic techniques, including IR, NMR, and mass spectrometry, to confirm the structure of the synthesized compounds .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is crucial in determining their biological activity. Studies have used both experimental and theoretical methods to investigate the optimized molecular structure and vibrational frequencies of these compounds. Techniques such as Hartree-Fock (HF) and Density Functional Theory (DFT) calculations are employed to achieve theoretical optimization, which is then compared with experimental data such as X-ray diffraction (XRD) . The electronic structure and energy ordering of the emissive and electron-transfer states can be probed using density functional calculations, which help in understanding the photophysical properties of the compounds .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, which can be used to synthesize a wide range of compounds with different properties. For instance, the reaction of pyrano-pyrazoles with hydrazine hydrate, ethyl mercaptoacetate, or aromatic amines can lead to the formation of aminoenones, pyrazoles, or thiophenes, respectively . These reactions often proceed at specific positions within the molecule, influenced by the electronic nature of the substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as their photophysical characteristics, are influenced by the substituents on the pyrazole ring. The electron-transfer thermodynamics can be estimated based on spectroscopic data and redox potentials, which are affected by the nature of the aryl substituents . The molecular electrostatic potential (MEP) maps can reveal the regions of the molecule that are prone to electrophilic or nucleophilic attack, which is important for understanding the reactivity of these compounds . Additionally, the first hyperpolarizability of these molecules is calculated to assess their potential role in nonlinear optics .
Applications De Recherche Scientifique
Synthesis and Structural Characterization
- Researchers synthesized and characterized derivatives of 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine, focusing on their crystalline structures suitable for single-crystal diffraction studies. This research aids in understanding the molecular conformations and properties of such compounds (Kariuki et al., 2021).
Chemical Identification and Differentiation
- A study identified a compound containing the pyrazole core, indicating bioisosteric replacement commonly found in synthetic cannabinoids. This research highlights the importance of accurate chemical identification and the differentiation of isomers in research chemicals (McLaughlin et al., 2016).
Impact of Intramolecular Hydrogen Bonding
- An investigation into pyrazole derivatives revealed the influence of intramolecular hydrogen bonds on the reactivity of these compounds. Understanding these interactions is crucial for the development of synthetic methodologies and pharmaceutical applications (Szlachcic et al., 2020).
Exploration in Medicinal Chemistry
- Research in medicinal chemistry has explored the synthesis of pyrazole derivatives, assessing their potential as antitumor, antifungal, and antibacterial agents. Such studies contribute to the discovery of new therapeutic agents (Titi et al., 2020).
Development of Antibacterial Candidates
- A novel oxazolidinone antibacterial candidate involving a key intermediate with a structure similar to 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine was developed. This research demonstrates the compound's relevance in the development of new antibacterial drugs (Yang et al., 2014).
Synthesis of Fluorocontaining Derivatives
- The synthesis of fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines, involving reactions with various amines, highlights the compound's role in creating structurally diverse molecules with potential pharmacological applications (Eleev et al., 2015).
Corrosion Inhibition
- Studies on the inhibitory effect of bipyrazole compounds on the corrosion of pure iron in acidic media have implications for industrial applications, particularly in materials science and engineering (Chetouani et al., 2005).
Propriétés
IUPAC Name |
2-(2-fluorophenyl)-5-methylpyrazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3/c1-7-6-10(12)14(13-7)9-5-3-2-4-8(9)11/h2-6H,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYDXGHWIAGQMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2=CC=CC=C2F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101247260 |
Source


|
| Record name | 1-(2-Fluorophenyl)-3-methyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101247260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine | |
CAS RN |
105438-46-8 |
Source


|
| Record name | 1-(2-Fluorophenyl)-3-methyl-1H-pyrazol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105438-46-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Fluorophenyl)-3-methyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101247260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-[3-(aminomethyl)phenyl]-3-methylbutanamide](/img/structure/B1283902.png)


![5-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-1,3,4-thiadiazol-2-amine;hydrochloride](/img/structure/B1283907.png)

